

# tert-Butyl (7-bromoheptyl)carbamate chemical properties

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## Compound of Interest

Compound Name:	tert-Butyl (7-bromoheptyl)carbamate
Cat. No.:	B178191

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An In-Depth Technical Guide to **tert-Butyl (7-bromoheptyl)carbamate**

## Abstract

This technical guide provides a comprehensive overview of **tert-Butyl (7-bromoheptyl)carbamate**, a bifunctional linker molecule of significant utility in modern organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed protocol for its synthesis and purification, explores its characteristic reactivity, and discusses its primary applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Safety and handling procedures are also provided to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this versatile chemical building block.

## Introduction and Molecular Overview

**tert-Butyl (7-bromoheptyl)carbamate** (CAS No. 142356-34-1) is a key synthetic intermediate characterized by its linear seven-carbon aliphatic chain functionalized with a terminal bromide and a tert-butyloxycarbonyl (Boc) protected amine.<sup>[1]</sup> This unique structure confers bifunctional reactivity; the primary alkyl bromide serves as an electrophilic site for nucleophilic substitution, while the Boc-protected amine provides a stable, masked nucleophile that can be revealed under specific acidic conditions.<sup>[2][3]</sup> This "orthogonal" nature, where one functional group can

be reacted selectively in the presence of the other, makes it an invaluable tool in multi-step synthetic strategies.<sup>[4]</sup>

Its principal application lies in its use as a flexible linker in the construction of heterobifunctional molecules, most notably PROTACs.<sup>[5]</sup> In this context, the heptyl chain acts as a spacer to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of pathogenic proteins.<sup>[4][5]</sup>

## Physicochemical Properties

The physical and chemical properties of **tert-Butyl (7-bromoheptyl)carbamate** are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	142356-34-1	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>12</sub> H <sub>24</sub> BrNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Weight	294.23 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
IUPAC Name	tert-butyl N-(7-bromoheptyl)carbamate	<a href="#">[7]</a>
Synonym(s)	(7-Bromoheptyl)carbamic acid tert-butyl ester	<a href="#">[1]</a>
Boiling Point	355 °C (predicted)	<a href="#">[7]</a>
Density	1.166 g/cm <sup>3</sup> (predicted)	<a href="#">[7]</a>
Refractive Index	1.473 (predicted)	<a href="#">[7]</a>
Topological Polar Surface Area (TPSA)	38.33 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[7]</a>
LogP	3.8565	<a href="#">[1]</a>
SMILES	O=C(OC(C)(C)NCCCCCCBr	<a href="#">[1]</a>

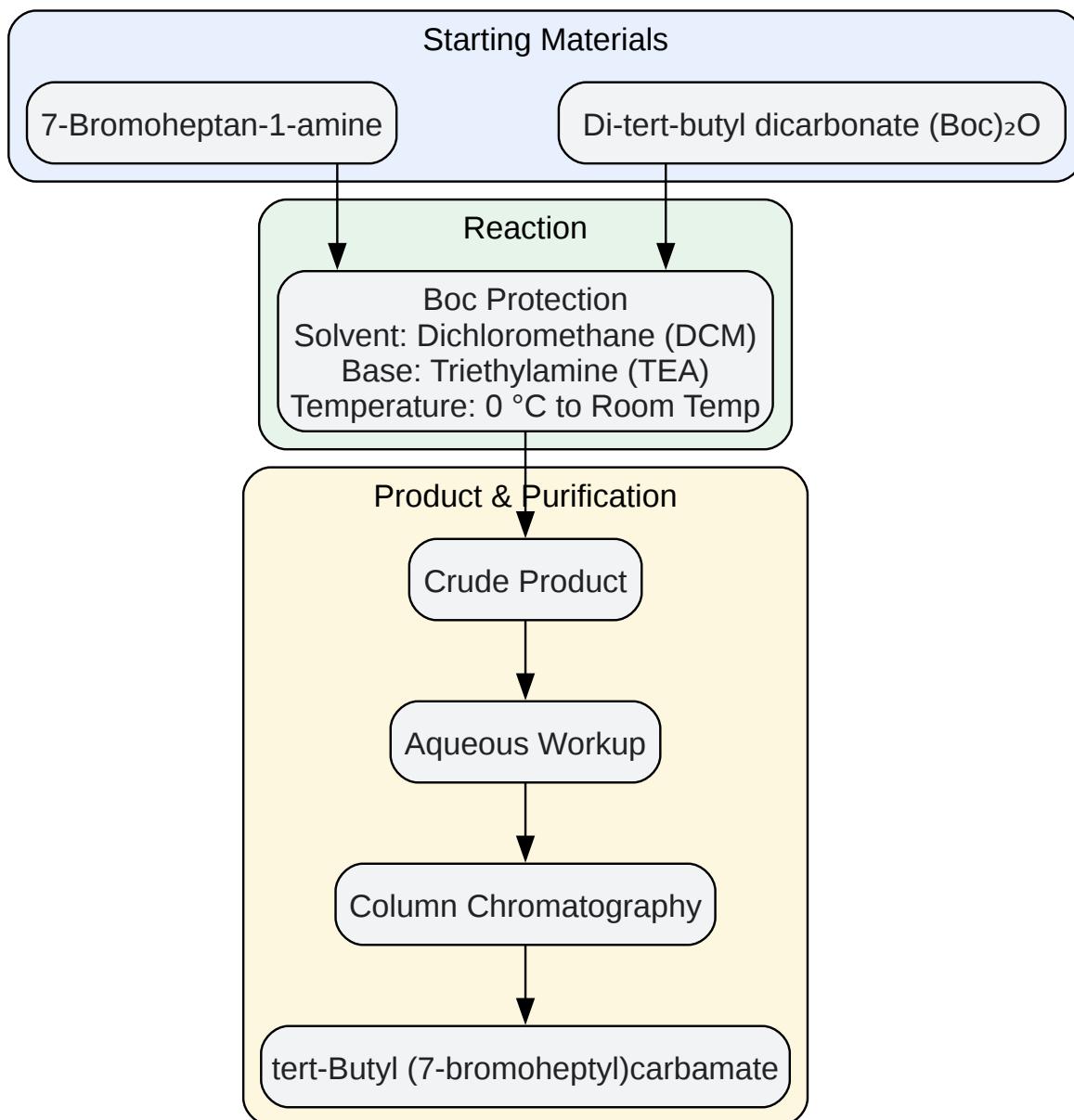
## Synthesis and Purification

The most direct synthesis of **tert-Butyl (7-bromoheptyl)carbamate** involves the selective N-protection of 7-bromoheptan-1-amine using di-tert-butyl dicarbonate (Boc<sub>2</sub>O). The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to the mild reaction conditions and high yields typically achieved.[8][9]

## Rationale for Synthetic Approach

The choice of Boc<sub>2</sub>O as the protecting agent is strategic. It reacts chemoselectively with the primary amine of the starting material under basic conditions. The Boc group is exceptionally stable to most nucleophiles and bases, ensuring it remains intact during subsequent modifications at the alkyl bromide terminus.[10] Its removal is straightforward, typically requiring only mild acidic conditions, which preserves the integrity of other sensitive functional groups in a complex molecule.[8][11]

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **tert-Butyl (7-bromoheptyl)carbamate**.

## Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard Boc-protection methodologies.[\[8\]](#)[\[12\]](#)

**Materials:**

- 7-bromoheptan-1-amine hydrochloride
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

**Procedure:**

- To a round-bottom flask charged with 7-bromoheptan-1-amine hydrochloride (1.0 eq), add anhydrous dichloromethane (DCM).
- Cool the stirred suspension to 0 °C using an ice bath.
- Slowly add triethylamine (TEA) (2.2 eq) to neutralize the hydrochloride salt and act as a base for the protection reaction. Stir for 15 minutes.
- In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM.
- Add the Boc<sub>2</sub>O solution dropwise to the reaction mixture at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Separate the layers and extract the aqueous layer twice with DCM.
- Combine the organic layers and wash sequentially with saturated  $\text{NaHCO}_3$  solution and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford **tert-Butyl (7-bromoheptyl)carbamate** as a pure product.

## Chemical Reactivity and Applications

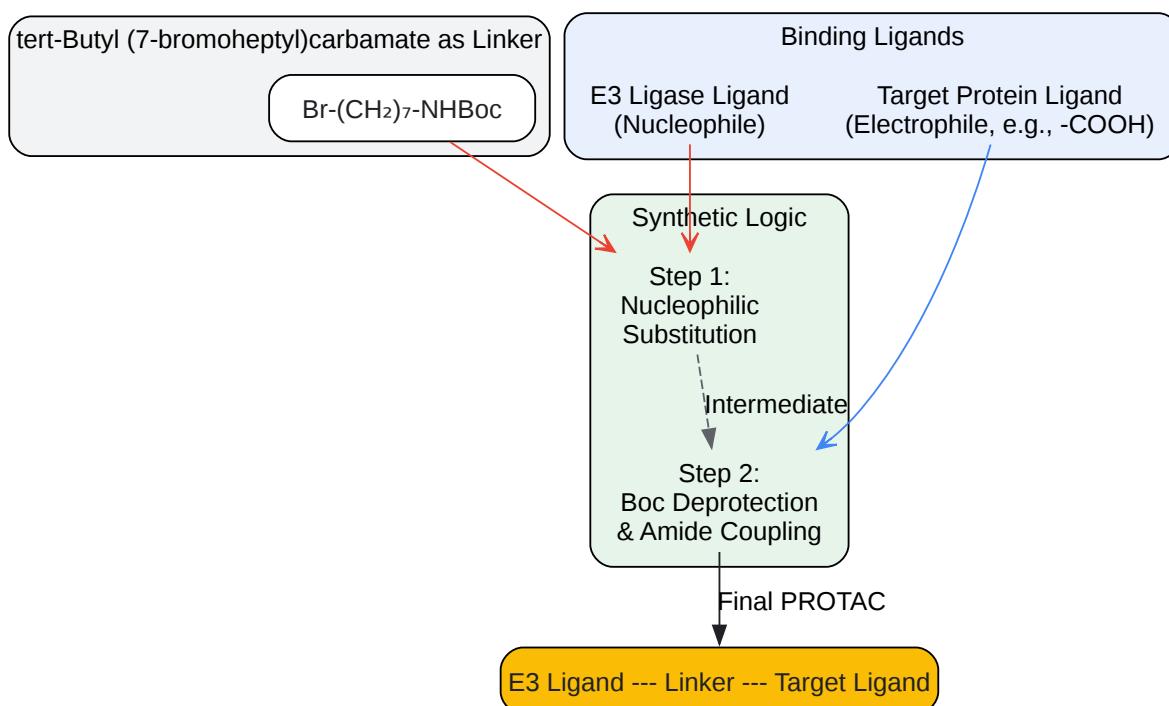
The synthetic value of **tert-Butyl (7-bromoheptyl)carbamate** is derived from its two distinct reactive sites, allowing for sequential chemical transformations.

## Reactivity Profile

- Nucleophilic Substitution at the Alkyl Bromide: The terminal primary bromide is an excellent electrophile for  $\text{S}_{\text{n}}2$  reactions. It readily reacts with a wide range of nucleophiles (e.g., phenols, amines, thiols, carboxylates) to form new carbon-heteroatom or carbon-carbon bonds.<sup>[2]</sup> This reaction is fundamental to attaching the linker to one of the binding ligands in PROTAC synthesis.
- Deprotection of the Boc-Amine: The Boc group is stable under basic and nucleophilic conditions but is easily cleaved under acidic conditions.<sup>[11]</sup> Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane, efficiently removes the Boc group, liberating the free primary amine.<sup>[8]</sup> This newly exposed amine is then available for reaction with electrophiles, such as activated carboxylic acids (amide bond formation), to attach the second ligand.<sup>[3]</sup>

## Core Application: PROTAC Synthesis

A primary and powerful application is the use of **tert-Butyl (7-bromoheptyl)carbamate** as a flexible linker in the synthesis of PROTACs.<sup>[5]</sup> A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome.<sup>[4]</sup> The linker's length and flexibility are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.<sup>[4]</sup>



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Caption: Conceptual workflow for PROTAC synthesis using the bifunctional linker.

## Spectroscopic Characterization (Predicted)

While specific spectra are best obtained experimentally, the expected spectroscopic signatures for **tert-Butyl (7-bromoheptyl)carbamate** can be predicted based on its structure and data from analogous compounds.[13][14]

- $^1\text{H}$  NMR:

- $\delta \approx 3.40$  (t, 2H,  $-\text{CH}_2\text{Br}$ )
- $\delta \approx 3.10$  (q, 2H,  $-\text{CH}_2\text{NH}-$ )
- $\delta \approx 1.85$  (p, 2H,  $-\text{CH}_2\text{CH}_2\text{Br}$ )
- $\delta \approx 1.50 - 1.25$  (m, 8H, remaining alkyl chain protons)
- $\delta \approx 1.44$  (s, 9H,  $-\text{C}(\text{CH}_3)_3$ )
- A broad singlet corresponding to the N-H proton may also be visible.

- $^{13}\text{C}$  NMR:

- $\delta \approx 156.0$  (C=O, carbamate)
- $\delta \approx 79.0$  ( $-\text{C}(\text{CH}_3)_3$ )
- $\delta \approx 40.5$  ( $-\text{CH}_2\text{NH}-$ )
- $\delta \approx 33.8$  ( $-\text{CH}_2\text{Br}$ )
- $\delta \approx 32.5, 29.9, 28.8, 28.4, 28.0, 26.3$  (alkyl chain and t-butyl methyl carbons)

- FT-IR (ATR):

- $\sim 3350 \text{ cm}^{-1}$  (N-H stretch)
- $\sim 2975, 2930, 2855 \text{ cm}^{-1}$  (C-H aliphatic stretch)
- $\sim 1690 \text{ cm}^{-1}$  (C=O carbamate stretch)
- $\sim 1160 \text{ cm}^{-1}$  (C-O stretch)

- ~650 cm<sup>-1</sup> (C-Br stretch)

## Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not universally available, guidelines can be established from data on similar carbamates and alkyl halides.[15][16]

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[17] Avoid breathing dust, fumes, or vapors.[15] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][18]
- First Aid:
  - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[17]
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[17]
  - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

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